molecular formula C8H7IO3 B2481861 3-Iodo-2-methoxybenzoic acid CAS No. 879498-16-5

3-Iodo-2-methoxybenzoic acid

Cat. No.: B2481861
CAS No.: 879498-16-5
M. Wt: 278.045
InChI Key: ZYJYZPSGUNXBIA-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

Scientific Research Applications

3-Iodo-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

  • 2-Iodo-3-methoxybenzoic acid
  • 4-Iodo-2-methoxybenzoic acid
  • 2-Iodo-3-methylbenzoic acid

Comparison:

  • 2-Iodo-3-methoxybenzoic acid: Similar structure but with the iodine and methoxy groups at different positions, leading to different reactivity and applications.
  • 4-Iodo-2-methoxybenzoic acid: The iodine atom is at the para position relative to the carboxylic acid group, which can affect its chemical behavior and suitability for certain reactions.
  • 2-Iodo-3-methylbenzoic acid: The presence of a methyl group instead of a methoxy group can influence its physical and chemical properties, such as solubility and reactivity.

3-Iodo-2-methoxybenzoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-iodo-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJYZPSGUNXBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-2-methoxy-benzaldehyde (3.68 g, 14 mmol) in tert-butanol (70 mL) was added 2,3-dimethyl-but-2-ene (7 mL) followed by a solution comprising disodium hydrogen phosphate monohydrate (7.56 g 56 mmol) and sodium chlorite (7.56 g, approx. 66 mmol, technical grade) in water (70 mL). The resulting mixture was stirred for 20 minutes then diluted with ethyl acetate, washed with brine, dried over magnesium sulfate and concentrated. The residual solid was recrystallized from cyclohexane to give the title compound as a white solid.
Quantity
3.68 g
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reactant
Reaction Step One
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7 mL
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reactant
Reaction Step One
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70 mL
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solvent
Reaction Step One
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7.56 g
Type
reactant
Reaction Step Two
Quantity
7.56 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
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solvent
Reaction Step Five

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